1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound featuring bromine, fluorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the aromatic ring: The initial step involves the formation of the aromatic ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the bromine atom: Bromination of the aromatic ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the propan-2-one moiety: The final step involves the addition of the propan-2-one group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can introduce a carboxylic acid group.
Scientific Research Applications
1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electronegative fluorine atoms can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,4-difluorophenyl)propan-2-one: Similar structure but lacks the trifluoromethylthio group.
1-Bromo-3-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Contains additional trifluoromethyl groups, potentially altering its reactivity and applications.
Uniqueness
1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which can significantly influence its chemical properties and reactivity. These groups can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound for various scientific research applications.
Biological Activity
1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, including antimicrobial and anticancer properties, along with detailed research findings and synthesis methods.
Chemical Structure and Properties
- Molecular Formula : C11H8BrF5OS
- Molecular Weight : 363.14 g/mol
- CAS Number : 1806442-10-3
The compound features a bromine atom, a difluoromethyl group, and a trifluoromethylthio group attached to a phenyl ring, which enhances its reactivity and biological activity compared to non-fluorinated analogs .
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of fluorinated groups may enhance the lipophilicity and, consequently, the membrane permeability of the compound, allowing it to interact effectively with microbial cells. Studies have shown that fluorinated compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Anticancer Activity
The anticancer potential of this compound has been suggested through structure-activity relationship (SAR) studies. Compounds with similar fluorinated structures have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), by inducing apoptosis and inhibiting cell proliferation . The trifluoromethylthio group is particularly noted for enhancing interactions with biological targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins or enzymes within microbial or cancerous cells. The unique combination of bromine and trifluoromethylthio groups can modify the compound's binding affinity to these targets, influencing cellular processes such as signal transduction and gene expression.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Introduction of the Bromine Atom : This can be achieved through bromination reactions involving suitable precursors.
- Formation of the Trifluoromethylthio Group : This step often utilizes trifluoromethylthiolating agents.
- Construction of the Propanone Moiety : This final step involves standard organic synthesis techniques to form the ketone structure.
Optimizing reaction conditions is crucial for achieving high yields and minimizing byproducts during synthesis .
Research Findings
Recent studies have focused on evaluating the biological activity of various derivatives of this compound:
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial, Anticancer | |
Similar Pyrazole Derivative | Inhibition of DHODH in cancer cells | |
Fluorinated Compounds | Enhanced antimicrobial properties |
These findings suggest that further exploration into the biological applications of this compound could lead to new therapeutic agents.
Properties
Molecular Formula |
C11H8BrF5OS |
---|---|
Molecular Weight |
363.14 g/mol |
IUPAC Name |
1-bromo-3-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5OS/c12-5-8(18)4-7-3-6(10(13)14)1-2-9(7)19-11(15,16)17/h1-3,10H,4-5H2 |
InChI Key |
GLZJPTITUYUKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
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